Xanthine oxidase-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

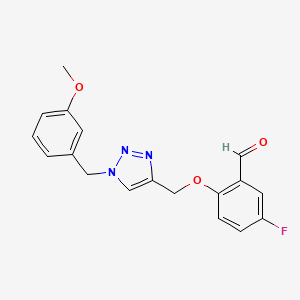

Structure

2D Structure

Properties

Molecular Formula |

C18H16FN3O3 |

|---|---|

Molecular Weight |

341.3 g/mol |

IUPAC Name |

5-fluoro-2-[[1-[(3-methoxyphenyl)methyl]triazol-4-yl]methoxy]benzaldehyde |

InChI |

InChI=1S/C18H16FN3O3/c1-24-17-4-2-3-13(7-17)9-22-10-16(20-21-22)12-25-18-6-5-15(19)8-14(18)11-23/h2-8,10-11H,9,12H2,1H3 |

InChI Key |

CYKGEFAYEZMOJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(N=N2)COC3=C(C=C(C=C3)F)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Xanthine Oxidase-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine Oxidase-IN-5 (XOI-IN-5) is a novel, orally active small molecule inhibitor of xanthine oxidase (XO), a key enzyme in purine metabolism. By potently and selectively targeting XO, XOI-IN-5 effectively reduces the production of uric acid, the final product of purine breakdown. This technical guide provides a comprehensive overview of the mechanism of action of XOI-IN-5, detailing its biochemical properties, inhibitory activity, and effects in preclinical models. The information presented herein is intended to support further research and development of this compound for the potential treatment of hyperuricemia and related conditions such as gout.

Introduction to Xanthine Oxidase and Its Role in Purine Metabolism

Xanthine oxidase is a complex molybdo-flavoprotein that plays a critical role in the catabolism of purines.[1] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid.[1] This two-step process is the final stage of purine degradation in humans. The enzyme is a homodimer with each subunit containing a molybdenum cofactor (Moco), a flavin adenine dinucleotide (FAD) moiety, and two iron-sulfur clusters ([2Fe-2S]).[2] The Moco is the active site where the oxidation of purine substrates occurs.

Elevated activity of xanthine oxidase leads to an overproduction of uric acid, resulting in hyperuricemia. This condition is a primary causative factor in the development of gout, a painful inflammatory arthritis triggered by the deposition of monosodium urate crystals in joints and other tissues. Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy for the management of hyperuricemia and gout.

Biochemical and Physicochemical Properties of this compound

This compound, also referred to as compound 9m in the primary literature, is a 4-(phenoxymethyl)-1H-1,2,3-triazole derivative.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₆FN₃O₃ | |

| Molecular Weight | 341.34 g/mol | |

| CAS Number | 2276711-87-4 | |

| In Vitro IC₅₀ (XO) | 0.70 µM |

Mechanism of Action: Inhibition of Xanthine Oxidase

This compound functions as a direct inhibitor of xanthine oxidase. The proposed mechanism of action involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate (hypoxanthine and xanthine) from accessing the molybdenum cofactor and undergoing oxidation. Molecular docking studies suggest that the triazole ring and the phenoxymethyl group of XOI-IN-5 likely form key interactions with amino acid residues within the active site pocket of xanthine oxidase, leading to potent inhibition.

Signaling Pathway of Purine Catabolism and Inhibition by XOI-IN-5

The catabolism of purines culminates in the production of uric acid, a process critically dependent on the enzymatic activity of xanthine oxidase. XOI-IN-5 intervenes at this terminal stage.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound against xanthine oxidase is determined using a spectrophotometric method. This assay measures the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare serial dilutions of this compound and allopurinol in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the test compound dilutions or control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

-

Immediately measure the absorbance at ~295 nm at regular intervals for a defined period (e.g., 10-30 minutes).

-

Calculate the rate of uric acid formation (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hypouricemic Activity in a Rat Model

The in vivo efficacy of this compound is evaluated in a potassium oxonate-induced hyperuricemic rat model. Potassium oxonate is a uricase inhibitor that elevates serum uric acid levels in rodents, mimicking hyperuricemia in humans.

Animal Model:

-

Male Sprague-Dawley rats.

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally one hour before the administration of the test compound.

-

Administer this compound orally at a specified dose (e.g., 20 mg/kg). A vehicle control group and a positive control group (e.g., allopurinol) should be included.

-

Collect blood samples from the tail vein or via cardiac puncture at various time points post-dose (e.g., 0.5, 1, 2, 4, and 8 hours).

-

Separate the serum by centrifugation.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit.

-

Calculate the percentage reduction in serum uric acid levels for the treated groups compared to the hyperuricemic control group at each time point.

Quantitative Data

In Vitro Inhibitory Activity

| Compound | IC₅₀ (µM) vs. Xanthine Oxidase |

| This compound | 0.70 |

| Allopurinol | ~9.8 µM (for comparison) |

In Vivo Hypouricemic Effect

The following table summarizes the in vivo efficacy of this compound in a potassium oxonate-induced hyperuricemic rat model.

| Treatment Group | Dose (mg/kg, p.o.) | Time (hours) | Serum Uric Acid Reduction (%) |

| This compound | 20 | 0.5 | Data not available |

| 1 | Data not available | ||

| 2 | Data not available | ||

| 4 | Data not available | ||

| 8 | Data not available |

Note: Specific time-course data for the percentage reduction in serum uric acid was not available in the reviewed literature. The primary study reports a potent hypouricemic effect at the 20 mg/kg dose.

Visualizations

Experimental Workflow for In Vitro IC₅₀ Determination

Logical Relationship in the In Vivo Hyperuricemia Model

Conclusion

This compound is a potent inhibitor of xanthine oxidase with demonstrated in vivo efficacy in a preclinical model of hyperuricemia. Its mechanism of action is centered on the direct inhibition of the final two steps of purine catabolism, leading to a reduction in uric acid production. The data presented in this technical guide support its potential as a therapeutic candidate for the treatment of hyperuricemia and gout. Further studies are warranted to fully elucidate its pharmacokinetic profile, long-term safety, and effects on relevant cellular signaling pathways.

References

The Discovery and Synthesis of Xanthine Oxidase-IN-5: A Novel Triazole-Based Inhibitor

A Technical Whitepaper for Drug Discovery Professionals

Abstract

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Elevated XO activity can lead to hyperuricemia, a precursor to gout and other metabolic disorders. This whitepaper provides a detailed technical overview of the discovery and synthesis of Xanthine oxidase-IN-5, a potent and orally active XO inhibitor. We will delve into the synthetic chemistry, in vitro and in vivo experimental protocols, and the quantitative data that underscore its potential as a therapeutic agent. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of drug development.

Introduction

The management of hyperuricemia has long been a focus of therapeutic intervention, with xanthine oxidase inhibitors playing a central role. This compound, a novel 4-(phenoxymethyl)-1H-1,2,3-triazole derivative, has emerged as a promising candidate in this class.[1] This compound, also referred to as compound 9m in its discovery publication, has demonstrated significant inhibitory activity against xanthine oxidase and potent hypouricemic effects in preclinical models.[1][2] This guide will provide an in-depth look at the scientific foundation of this promising molecule.

Discovery and Rationale

The development of this compound was the result of a targeted drug discovery campaign focused on identifying novel scaffolds for XO inhibition. The design strategy centered on the 1,2,3-triazole core, a privileged structure in medicinal chemistry known for its favorable metabolic stability and synthetic accessibility.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process culminating in a copper-catalyzed azide-alkyne cycloaddition, commonly known as a "click" reaction. The general synthetic scheme is outlined below.

General Synthetic Pathway

The synthesis involves the preparation of two key intermediates: an azide-containing nitrophenyl ether and a terminal alkyne-functionalized naphthalene derivative. These intermediates are then coupled via a click reaction to yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of the Azide Intermediate (1-(azidomethyl)-4-isopropoxy-2-nitrobenzene)

A solution of the appropriate substituted phenol is reacted with 1-fluoro-4-isopropoxy-2-nitrobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The resulting nitrophenyl ether is then treated with sodium azide in DMF to yield the azide intermediate.

Step 2: Synthesis of the Alkyne Intermediate (1-(prop-2-yn-1-yloxy)naphthalene)

Naphthol is reacted with propargyl bromide in the presence of a base, such as potassium carbonate, in a solvent like acetone. This Williamson ether synthesis yields the terminal alkyne intermediate.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition

The azide intermediate and the alkyne intermediate are dissolved in a mixture of t-BuOH and water. To this solution, sodium ascorbate and copper(II) sulfate are added to catalyze the 1,3-dipolar cycloaddition. The reaction mixture is stirred at room temperature until completion, yielding this compound. The product is then purified using column chromatography.

Biological Activity and Efficacy

In Vitro Xanthine Oxidase Inhibition

The inhibitory activity of this compound against xanthine oxidase was determined using a spectrophotometric assay.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

The assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.

-

A reaction mixture is prepared containing phosphate buffer (pH 7.5), a solution of the test compound (this compound or other inhibitors) in DMSO, and xanthine oxidase enzyme solution (from bovine milk).

-

The mixture is pre-incubated at 25°C for 15 minutes.

-

The reaction is initiated by adding a solution of xanthine.

-

The absorbance at 295 nm is monitored for a set period.

-

The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.

Quantitative Data: In Vitro XO Inhibition

| Compound | IC50 (µM) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| This compound | 0.70 | 0.33 | 3.41 |

| Allopurinol | ~9.8 | - | - |

Data extracted from the primary publication.[1][2]

In Vivo Hypouricemic Effects

The in vivo efficacy of this compound was evaluated in a potassium oxonate-induced hyperuricemic rat model.[2]

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Rats

-

Male Sprague-Dawley rats are used for the study.

-

Hyperuricemia is induced by a single intraperitoneal injection of potassium oxonate, a uricase inhibitor.

-

One hour after induction, the test compound (this compound) or vehicle is administered orally.

-

Blood samples are collected at specified time points after drug administration.

-

Serum uric acid levels are determined using a commercial assay kit.

-

The percentage reduction in serum uric acid levels is calculated by comparing the treated groups to the hyperuricemic control group.

Quantitative Data: In Vivo Efficacy

This compound demonstrated potent hypouricemic effects at an oral dose of 20 mg/kg in the rat model.[2]

Mechanism of Action and Signaling Pathway

Xanthine oxidase is a key enzyme in the purine catabolism pathway. By inhibiting this enzyme, this compound directly blocks the conversion of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid.

Experimental Workflow

The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of a xanthine oxidase inhibitor like this compound.

Conclusion

This compound is a potent, orally active inhibitor of xanthine oxidase with a promising preclinical profile. Its novel 1,2,3-triazole scaffold and significant in vivo efficacy make it a compelling lead compound for the development of new treatments for hyperuricemia and gout. The detailed synthetic and experimental protocols provided in this whitepaper offer a valuable resource for researchers aiming to build upon this work and advance the development of next-generation xanthine oxidase inhibitors.

References

"Xanthine oxidase-IN-5" structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Xanthine Oxidase Inhibitors

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] This process, while essential, can lead to the overproduction of uric acid, resulting in hyperuricemia. Hyperuricemia is a primary cause of gout, a painful inflammatory condition caused by the deposition of urate crystals in the joints.[2] Furthermore, the enzymatic reaction of xanthine oxidase generates reactive oxygen species (ROS), which can contribute to oxidative stress and various pathologies, including cardiovascular diseases.[1][3]

The inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[3] By reducing the production of uric acid, XO inhibitors can alleviate the symptoms of gout and prevent its recurrence. Allopurinol and febuxostat are clinically approved XO inhibitors. However, the quest for novel inhibitors with improved efficacy and fewer side effects is an active area of research.[4][5] This guide provides a detailed overview of the structure-activity relationships (SAR) of various classes of xanthine oxidase inhibitors, offering insights for researchers and drug development professionals.

Mechanism of Xanthine Oxidase Catalysis

Understanding the catalytic mechanism of xanthine oxidase is fundamental to designing effective inhibitors. The enzyme's active site contains a molybdenum cofactor (Moco) that is essential for its catalytic activity.[6][7] The proposed mechanism involves the following key steps:

-

A hydroxyl group coordinated to the molybdenum atom attacks the C8 position of the xanthine substrate.[8]

-

A hydride ion is transferred from the substrate to a sulfur atom of the Moco, reducing Mo(VI) to Mo(IV).[7]

-

The product, uric acid, is released from the active site.

-

The Moco is regenerated to its active Mo(VI) state through a series of electron transfers involving FAD and ultimately molecular oxygen, which is reduced to hydrogen peroxide or superoxide radicals.[7]

Inhibitors can target the active site of the enzyme, competing with the natural substrate, xanthine. The binding of these inhibitors is governed by various interactions with key amino acid residues in the active site.

Key Structural Classes of Xanthine Oxidase Inhibitors and their SAR

A diverse range of chemical scaffolds have been explored for their xanthine oxidase inhibitory activity. The following sections detail the SAR for several prominent classes.

Indole and Isoxazole Derivatives

Recent studies have focused on hybrid molecules combining indole and isoxazole moieties. These compounds have shown potent inhibitory activity against xanthine oxidase.

A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been synthesized and evaluated.[4] The general structure of this class is characterized by an indole ring linked to an isoxazole-3-carboxylic acid core.

Structure-Activity Relationship:

-

Hydrophobic Group on Indole Nitrogen: The presence of a hydrophobic group on the nitrogen atom of the indole ring is crucial for high inhibitory potency.[4]

-

Carboxylic Acid Group: The carboxylic acid group on the isoxazole ring is an important feature for binding to the enzyme's active site.

-

Isoxazole Ring Oxygen: The oxygen atom of the isoxazole ring can form hydrogen bonds with amino acid residues such as Ser876 and Thr1010, enhancing binding affinity.[4]

| Compound | R Group on Indole N | IC50 (µM) |

| 6c | 4-fluorobenzyl | 0.13 |

| Allopurinol | - | 2.93 |

Table 1: Inhibitory activity of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives against xanthine oxidase.[4]

Pyrimidine Derivatives

Pyrimidine-based compounds, due to their structural similarity to the natural purine substrates of xanthine oxidase, have been investigated as potential inhibitors.[9]

A series of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been evaluated for their XO inhibitory activity.

Structure-Activity Relationship:

-

The pyrimidine core serves as a key scaffold for interacting with the active site.

-

Substitutions on the pyrimidine ring can significantly influence the inhibitory potency.

-

The type of inhibition (competitive, non-competitive, or mixed) can vary with different substitution patterns.[9]

| Compound | IC50 (µM) | Inhibition Type |

| 14 | 14.4 | Competitive |

| 15 | - | Competitive |

| 18 | - | Competitive |

| 21 | - | Non-competitive |

| 22 | - | Non-competitive |

| 23 | - | Mixed-type |

Table 2: Inhibitory activity and mechanism of selected pyrimidone derivatives against xanthine oxidase.[9]

Phenylpyrazole Derivatives

1-Phenylpyrazole derivatives have emerged as a class of potent xanthine oxidase inhibitors. Y-700, a notable compound from this class, has demonstrated significant hypouricemic action.[5]

Structure-Activity Relationship:

-

Pyrazole Core: The central pyrazole ring is a key structural feature.

-

Carboxylic Acid Group: A carboxylic acid group at the 4-position of the pyrazole ring is important for activity.

-

Substituents on the Phenyl Ring: A cyano group and a neopentyloxy substituent on the phenyl ring at the 1-position of the pyrazole contribute to potent inhibition. The nitrile group and the isobutoxy substituent help in the proper orientation of the inhibitor within the active site through hydrogen bonding and hydrophobic interactions.[5]

Flavonoids

Flavonoids are a class of natural products that have been extensively studied for their xanthine oxidase inhibitory activity. Their activity is highly dependent on their substitution pattern.[10][11]

Structure-Activity Relationship:

-

Planar Structure: A planar flavonoid structure is important for the inhibition of xanthine oxidase.[11]

-

Hydroxyl Groups at C-5 and C-7: The presence of hydroxyl groups at the C-5 and C-7 positions of the A-ring is essential for high inhibitory activity.[10][11]

-

C2-C3 Double Bond: A double bond between C-2 and C-3 in the C-ring contributes to a planar structure and enhances inhibitory activity.[11]

-

Hydroxyl Group at C-3: The presence of a hydroxyl group at the C-3 position slightly decreases the inhibitory activity, making flavones generally more potent inhibitors than flavonols.[11]

Xanthones

Xanthones, another class of natural and synthetic compounds, have also been investigated as xanthine oxidase inhibitors.[12][13]

Structure-Activity Relationship:

-

The inhibitory activity of xanthones is influenced by the number and position of hydroxyl and methoxy groups on the xanthone scaffold.

-

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as CoMFA and CoMSIA, have been used to model the SAR of xanthones and identify key structural features for activity.[13] These models suggest that steric, electrostatic, and hydrophobic fields play a significant role in determining the inhibitory potency.[13]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of compounds against xanthine oxidase is typically determined by monitoring the formation of uric acid from the substrate, xanthine.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be measured spectrophotometrically by the increase in absorbance at 295 nm.

Typical Protocol:

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Xanthine solution (substrate)

-

Xanthine oxidase enzyme solution

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol or febuxostat as a positive control

-

-

Procedure:

-

A reaction mixture is prepared containing phosphate buffer, xanthine, and the test compound at various concentrations.

-

The reaction is initiated by adding the xanthine oxidase enzyme solution.

-

The increase in absorbance at 295 nm is recorded over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Enzyme Kinetic Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed. This involves measuring the reaction rates at various concentrations of both the substrate (xanthine) and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition.[4]

Visualizations

Xanthine Oxidase Catalytic Cycle

References

- 1. mdpi.com [mdpi.com]

- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Studies on the mechanism of action of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Allylxanthone Derivatives as Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Study : Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Target Binding of Xanthine Oxidase-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of Xanthine Oxidase-IN-5 (XO-IN-5), a potent inhibitor of xanthine oxidase (XO). XO-IN-5, identified as compound 9m in its primary study, is a novel 4-(phenoxymethyl)-1H-1,2,3-triazole derivative with significant potential for the management of hyperuricemia. This document details the inhibitor's binding site on the xanthine oxidase enzyme, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and experimental workflows. Molecular docking and dynamics studies have revealed a binding mode that elucidates the potent inhibitory activity of this compound, offering a promising avenue for the development of new therapeutic agents for gout and other conditions associated with elevated uric acid levels.

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase is a complex metalloflavoprotein that plays a pivotal role in purine catabolism. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] The overproduction of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[2] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for controlling uric acid levels and managing hyperuricemia.[3]

This compound: A Potent Triazole-Based Inhibitor

This compound (compound 9m ) is a recently developed small molecule inhibitor belonging to the 4-(phenoxymethyl)-1H-1,2,3-triazole class of compounds. It has demonstrated potent inhibitory activity against xanthine oxidase, with an IC50 value of 0.70 μM, making it approximately 14-fold more potent than the clinically used drug, allopurinol.[4] Furthermore, in vivo studies in a rat model of hyperuricemia have shown that XO-IN-5 can effectively lower serum uric acid levels.[4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its analogues was evaluated through in vitro xanthine oxidase inhibition assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of an inhibitor.

| Compound | IC50 (μM) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| This compound (9m) | 0.70 | 0.33 | 3.41 |

| Allopurinol (Reference) | 9.87 | - | - |

| Data sourced from Zhang TJ, et al. Bioorg Med Chem Lett. 2022.[4] |

Target Binding Site and Molecular Interactions

The precise binding location and interactions of this compound within the active site of xanthine oxidase have been elucidated through molecular docking and molecular dynamics simulations.[4] The active site of xanthine oxidase is characterized by a molybdenum-pterin cofactor (Moco) and is lined by key amino acid residues that are crucial for substrate recognition and catalysis.

Key Amino Acid Residues Involved in Binding:

Based on molecular docking studies of compound 9m , the following amino acid residues in the xanthine oxidase active site are critical for its binding and inhibitory activity:

-

Hydrogen Bonding: The triazole ring of XO-IN-5 is predicted to form hydrogen bonds with key residues within the active site, anchoring the inhibitor in a favorable orientation for inhibition.

-

Hydrophobic Interactions: The phenoxymethyl moiety and other hydrophobic parts of the molecule are likely to engage in van der Waals and hydrophobic interactions with nonpolar residues lining the active site channel. This contributes to the overall binding affinity and stability of the enzyme-inhibitor complex.

While the primary publication does not specify the exact residues, based on the known structure of the xanthine oxidase active site and the interactions of other inhibitors, key residues likely involved include Glu802, Arg880, Phe914, and Phe1009 . These residues are known to be crucial for the binding of both substrates and inhibitors.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the inhibitory activity of compounds against xanthine oxidase.

Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. The increase in absorbance at 295 nm, which is characteristic of uric acid, is measured over time. The inhibitory effect of a compound is determined by the reduction in the rate of uric acid formation.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine

-

Phosphate buffer (e.g., 70 mM, pH 7.5)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Allopurinol (as a positive control)

-

Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, a solution of the test compound at various concentrations, and the xanthine oxidase enzyme solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to the pre-incubated mixture.

-

Immediately monitor the increase in absorbance at 295 nm over a specific time period (e.g., 3-5 minutes) using the spectrophotometer.

-

Calculate the rate of reaction (ΔOD/min) from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)) x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hypouricemic Study in a Rat Model

This protocol describes the induction of hyperuricemia in rats and the subsequent evaluation of the uric acid-lowering effects of test compounds.

Principle: Hyperuricemia is induced in rats by administering potassium oxonate, a uricase inhibitor. Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid. By inhibiting uricase, serum uric acid levels in the rats are artificially elevated, creating a model for hyperuricemia. The efficacy of a test compound is assessed by its ability to reduce these elevated uric acid levels.[4]

Materials:

-

Wistar rats or other suitable strain

-

Potassium oxonate

-

Test compound (e.g., this compound)

-

Allopurinol or Febuxostat (as a positive control)

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose sodium)

-

Blood collection supplies

-

Serum uric acid assay kit

Procedure:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into different groups: a normal control group, a hyperuricemic model group, a positive control group, and one or more test groups receiving different doses of the compound of interest.

-

Induce hyperuricemia in all groups except the normal control by oral or intraperitoneal administration of potassium oxonate (e.g., 250 mg/kg) one hour before the administration of the test compound or vehicle.

-

Administer the test compound (e.g., this compound at a dose of 20 mg/kg), positive control, or vehicle to the respective groups by oral gavage.[4]

-

Collect blood samples from the rats at various time points after drug administration (e.g., 0.5, 1, 2, 4, and 8 hours).

-

Separate the serum from the blood samples by centrifugation.

-

Measure the serum uric acid concentration using a commercially available uric acid assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of the test compound on serum uric acid levels compared to the hyperuricemic model and positive control groups.

Visualizations

Signaling Pathway of Uric Acid Production and Inhibition

Caption: Pathway of uric acid synthesis and the inhibitory action of XO-IN-5.

Experimental Workflow for In Vivo Hypouricemia Study

Caption: Workflow for evaluating the in vivo efficacy of XO-IN-5.

Conclusion

This compound emerges as a highly potent inhibitor of xanthine oxidase with promising in vivo efficacy. Its 4-(phenoxymethyl)-1H-1,2,3-triazole scaffold provides a strong foundation for its interaction with the enzyme's active site. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation into this and similar compounds for the treatment of hyperuricemia and gout. Future studies involving X-ray crystallography could provide definitive structural evidence of the binding mode and further guide the rational design of next-generation xanthine oxidase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]

- 4. Site directed mutagenesis of amino acid residues at the active site of mouse aldehyde oxidase AOX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Inhibitory Activity of Xanthine Oxidase-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory activity of Xanthine oxidase-IN-5, a potent and selective inhibitor of xanthine oxidase. This document summarizes key quantitative data, details experimental methodologies for relevant assays, and visualizes associated biochemical pathways and workflows to support research and development efforts in the fields of hyperuricemia, gout, and other related disorders.

Core Quantitative Data

This compound, also referred to as compound 9m in its primary publication, demonstrates significant inhibitory potency against xanthine oxidase. A summary of its key in vitro activity is presented below.

| Parameter | Value | Reference |

| IC50 | 0.70 µM |

IC50 (Half-maximal inhibitory concentration) is the measure of the concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocols

The following section details the methodologies for the key in vitro experiments used to characterize the inhibitory activity of this compound.

In Vitro Xanthine Oxidase Inhibitory Assay

The inhibitory activity of this compound was determined using a spectrophotometric method that measures the increase in absorbance at 293 nm resulting from the formation of uric acid from the substrate xanthine.

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine (substrate)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Tris-HCl buffer (pH 7.5, 0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in Tris-HCl buffer.

-

Prepare a stock solution of xanthine in Tris-HCl buffer. The solubility of xanthine can be increased by the addition of a small amount of NaOH.

-

Prepare stock solutions of this compound and allopurinol in DMSO.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

A solution of the test compound (this compound) or control at various concentrations.

-

Xanthine oxidase solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

-

-

Initiation of Reaction:

-

Add the xanthine substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 293 nm at regular intervals for a set period (e.g., 3-5 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Enzyme Kinetics Analysis (Lineweaver-Burk Plot)

To determine the mode of inhibition of this compound (e.g., competitive, non-competitive, uncompetitive, or mixed), a Lineweaver-Burk plot analysis can be performed. This involves measuring the initial reaction velocities at various substrate (xanthine) concentrations in the presence and absence of the inhibitor.

Procedure:

-

Perform the xanthine oxidase inhibitory assay as described above.

-

Vary the concentration of the substrate, xanthine, while keeping the enzyme concentration constant.

-

For each substrate concentration, measure the initial reaction velocity (rate of uric acid formation) in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound.

-

Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

-

Analyze the resulting plots:

-

Competitive inhibition: Lines intersect at the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Mixed inhibition: Lines intersect at a point other than the axes.

-

-

The inhibition constant (Ki) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Purine Metabolism and Xanthine Oxidase Pathway

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the final two steps in the conversion of purines to uric acid. Inhibition of this enzyme is a critical therapeutic strategy for managing conditions caused by excess uric acid.

Caption: Purine catabolism pathway showing the role of Xanthine Oxidase.

Experimental Workflow for In Vitro XO Inhibition Assay

The following diagram illustrates the typical workflow for assessing the in vitro inhibitory activity of a compound against xanthine oxidase.

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion

This compound is a potent inhibitor of xanthine oxidase with a sub-micromolar IC50 value. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this and other xanthine oxidase inhibitors. Further investigation into the precise mechanism of inhibition and its effects on relevant signaling pathways will be crucial for its development as a potential therapeutic agent for hyperuricemia and related conditions.

In-Depth Technical Guide: Determination of Xanthine Oxidase-IN-5 IC50 Value

This guide provides a comprehensive overview of Xanthine oxidase-IN-5, focusing on its IC50 value and the methodologies for its determination. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Quantitative Data Summary

This compound is a potent and orally active inhibitor of xanthine oxidase (XO).[1] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | IC50 Value (µM) | Key Properties |

| This compound | 0.70 | Orally active, displays favorable agent-like properties, shows potent hypouricemic effects in rat models.[1] |

Experimental Protocol: In Vitro Determination of Xanthine Oxidase Inhibition IC50

This protocol outlines a common spectrophotometric method for determining the IC50 value of a xanthine oxidase inhibitor.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. This reaction can be monitored by measuring the increase in absorbance at 295 nm, which is characteristic of uric acid formation. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

This compound (or other test inhibitor)

-

Allopurinol (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in phosphate buffer.

-

Prepare a series of dilutions of this compound and the positive control (Allopurinol) in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Xanthine oxidase solution

-

Varying concentrations of this compound or control.

-

-

Include control wells:

-

Blank: Buffer only.

-

Negative Control: Buffer and xanthine oxidase (no inhibitor).

-

Positive Control: Buffer, xanthine oxidase, and Allopurinol.

-

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the xanthine solution to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every minute) for a set duration (e.g., 15-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) and identifying the concentration at which 50% inhibition is achieved.

-

Visualizations

Signaling Pathway: Purine Catabolism

Xanthine oxidase is a key enzyme in the metabolic pathway of purines.[2][3][4] It catalyzes the final two steps in the breakdown of purines to uric acid.[2]

Caption: The role of Xanthine Oxidase in the final steps of purine catabolism.

Experimental Workflow: IC50 Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the IC50 value of a xanthine oxidase inhibitor.

Caption: Workflow for the in vitro determination of Xanthine Oxidase IC50 values.

References

The Potent Inhibition of Uric Acid Production by Xanthine Oxidase-IN-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of "Xanthine oxidase-IN-5," a novel and potent inhibitor of xanthine oxidase (XO). This document details the compound's efficacy in reducing uric acid production, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Xanthine Oxidase

Xanthine oxidase is a pivotal enzyme in the metabolic pathway of purines.[1][2] It catalyzes the final two steps of purine catabolism, converting hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3][4] The overproduction of uric acid, a condition known as hyperuricemia, is a primary cause of gout and is associated with other pathologies, including kidney disease and cardiovascular disorders.[3][5] this compound exerts its therapeutic effect by directly inhibiting this enzyme, thereby blocking the synthesis of uric acid.

Quantitative Efficacy of this compound

This compound has demonstrated significant inhibitory activity against xanthine oxidase and a potent hypouricemic effect in preclinical models. The key quantitative data are summarized below for clear comparison.

| Parameter | Value | Description |

| In Vitro Efficacy | ||

| IC50 | 0.70 μM | The half-maximal inhibitory concentration against xanthine oxidase, indicating high potency.[6] |

| In Vivo Efficacy | ||

| Oral Dose | 20 mg/kg | An effective oral dose that produces potent hypouricemic effects in a rat model of hyperuricemia.[6] |

| Physicochemical Properties | ||

| Ligand Efficiency (LE) | 0.33 | A measure of the binding energy per non-hydrogen atom, suggesting efficient binding to the target enzyme.[6] |

| Lipophilic Ligand Efficiency (LLE) | 3.41 | Relates potency to lipophilicity, with a higher value indicating a more favorable balance.[6] |

Signaling Pathway and Mechanism of Inhibition

The mechanism of action of this compound is its direct inhibition of the purine catabolism pathway. The following diagram illustrates the enzymatic steps leading to uric acid production and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound against xanthine oxidase is determined using a spectrophotometric method.

Principle: The assay measures the rate of uric acid formation, which is catalyzed by xanthine oxidase from its substrate, xanthine. The increase in absorbance at 295 nm due to the formation of uric acid is monitored over time.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

This compound (or other test compounds)

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

A reaction mixture is prepared containing phosphate buffer and xanthine.

-

Various concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated by the addition of xanthine oxidase.

-

The increase in absorbance at 295 nm is recorded every minute for a specified period (e.g., 10 minutes).

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated for each concentration of the inhibitor compared to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Hyperuricemic Rat Model

The hypouricemic effect of this compound is evaluated in a potassium oxonate-induced hyperuricemic rat model.

Principle: Potassium oxonate is a uricase inhibitor that, when administered to rats, leads to an accumulation of uric acid in the blood, thereby inducing a state of hyperuricemia that mimics the human condition.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Potassium oxonate

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies

-

Uric acid quantification kit

Procedure:

-

Animals are acclimatized for at least one week before the experiment.

-

Hyperuricemia is induced by the administration of potassium oxonate (e.g., intraperitoneally or orally) one hour before the administration of the test compound.

-

This compound is administered orally at the desired dose (e.g., 20 mg/kg). A control group receives the vehicle only, and a positive control group may receive a known xanthine oxidase inhibitor like allopurinol.

-

Blood samples are collected at various time points after drug administration (e.g., 2, 4, 6, and 8 hours).

-

Serum is separated from the blood samples by centrifugation.

-

Serum uric acid levels are measured using a commercial uric acid quantification kit.

-

The percentage reduction in serum uric acid levels is calculated for the treated groups compared to the hyperuricemic control group.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the discovery and preclinical evaluation of a novel xanthine oxidase inhibitor like this compound.

Conclusion

This compound is a potent and orally active inhibitor of xanthine oxidase with promising therapeutic potential for the management of hyperuricemia. Its high in vitro potency, demonstrated by a sub-micromolar IC50 value, is complemented by its significant in vivo efficacy in a relevant animal model. The favorable physicochemical properties, such as high ligand efficiency and lipophilic ligand efficiency, further underscore its potential as a drug candidate. Further studies are warranted to fully elucidate its pharmacokinetic profile, safety, and clinical efficacy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the discovery of novel treatments for hyperuricemia and related disorders.

References

Xanthine Oxidase-IN-5: A Deep Dive into its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase (XO), a key enzyme in purine metabolism, catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid, a condition known as hyperuricemia, are a primary cause of gout and are associated with other pathologies including cardiovascular and kidney diseases. Xanthine oxidase-IN-5 has emerged as a potent and orally active inhibitor of XO, demonstrating significant potential as a therapeutic agent for managing hyperuricemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction

The management of hyperuricemia is a critical aspect of preventing and treating gout and other associated metabolic disorders. Xanthine oxidase inhibitors are a cornerstone of urate-lowering therapy. This compound, a novel 4-(phenoxymethyl)-1H-1,2,3-triazole derivative, has been identified as a highly effective inhibitor of this enzyme. This document outlines the core data and methodologies related to the preclinical evaluation of this promising compound.

Mechanism of Action

This compound functions as a competitive inhibitor of xanthine oxidase. It binds to the molybdenum cofactor (Moco) at the active site of the enzyme, thereby preventing the substrate (xanthine and hypoxanthine) from binding and being oxidized to uric acid. This direct inhibition of XO leads to a reduction in the production of uric acid.

In Vitro Efficacy

This compound demonstrates potent inhibitory activity against xanthine oxidase in in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | IC50 (μM) |

| This compound | 0.70 |

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the in vitro inhibitory activity of this compound against xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate Buffer (pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

This compound

-

96-well microplate

-

Spectrophotometer (capable of measuring absorbance at 295 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the xanthine oxidase enzyme in phosphate buffer to the desired working concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Varying concentrations of this compound (or vehicle control - DMSO)

-

Xanthine oxidase enzyme solution

-

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.

-

Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow for In Vitro XO Inhibition Assay

Caption: Workflow for determining the in vitro IC50 of this compound.

In Vivo Efficacy

This compound has demonstrated potent hypouricemic effects in a preclinical rat model of hyperuricemia.

Table 2: In Vivo Hypouricemic Effect of this compound in a Potassium Oxonate-Induced Hyperuricemic Rat Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Serum Uric Acid Reduction (%) |

| This compound | 20 | Oral (p.o.) | Significant reduction observed |

Note: The exact percentage of reduction and time-course data are detailed in the primary literature.

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Rats

This protocol describes the induction of hyperuricemia in rats using potassium oxonate and the subsequent evaluation of the hypouricemic effects of this compound.

Animals:

-

Male Sprague-Dawley or Wistar rats (specific strain and weight to be documented).

-

Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

Materials:

-

Potassium Oxonate (uricase inhibitor)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

This compound

-

Positive control (e.g., Allopurinol)

-

Blood collection tubes

-

Centrifuge

-

Serum uric acid assay kit

Procedure:

-

Induction of Hyperuricemia:

-

Administer potassium oxonate (e.g., 250-300 mg/kg) intraperitoneally (i.p.) or orally (p.o.) to the rats. This inhibits the enzyme uricase, which breaks down uric acid in rodents, leading to an accumulation of uric acid in the blood.

-

-

Drug Administration:

-

Approximately one hour after potassium oxonate administration, divide the animals into treatment groups:

-

Vehicle control group

-

This compound group (e.g., 20 mg/kg, p.o.)

-

Positive control group (e.g., Allopurinol, dose to be specified)

-

-

-

Blood Sampling:

-

Collect blood samples from the retro-orbital plexus or tail vein at various time points after drug administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours).

-

-

Serum Analysis:

-

Allow the blood to clot and then centrifuge to separate the serum.

-

Measure the serum uric acid concentration using a commercially available uric acid assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the serum uric acid levels of the treatment groups to the vehicle control group at each time point.

-

Calculate the percentage reduction in serum uric acid levels.

-

Analyze the data for statistical significance using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Experimental Workflow for In Vivo Hyperuricemia Model

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Signaling Pathway

The primary signaling pathway affected by this compound is the purine catabolism pathway. By inhibiting xanthine oxidase, the final two steps of this pathway are blocked, leading to a decrease in uric acid production.

Purine Catabolism and Inhibition by this compound

Caption: Inhibition of the purine catabolism pathway by this compound.

Potential Therapeutic Applications

Based on its potent xanthine oxidase inhibitory activity and in vivo efficacy in reducing serum uric acid levels, this compound holds significant promise for the treatment of:

-

Gout: By lowering uric acid levels, it can prevent the formation of urate crystals in the joints, which is the underlying cause of gouty arthritis.

-

Hyperuricemia: It can be used to manage elevated uric acid levels, thereby reducing the risk of developing gout and other associated complications.

-

Tumor Lysis Syndrome: In cancer patients undergoing chemotherapy, rapid cell death can lead to a sudden increase in uric acid. Xanthine oxidase inhibitors can be beneficial in this context.

-

Cardiovascular and Renal Diseases: As elevated uric acid is a risk factor for these conditions, the use of this compound could potentially offer protective effects, although further research is required to establish this.

Conclusion

This compound is a promising novel xanthine oxidase inhibitor with potent in vitro and in vivo activity. Its ability to effectively lower serum uric acid levels makes it a strong candidate for further development as a therapeutic agent for gout and hyperuricemia. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this and similar compounds. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to support its progression towards clinical trials.

The Role of Xanthine Oxidase-IN-5 in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide, thereby contributing to oxidative stress. Elevated XO activity is implicated in the pathophysiology of numerous conditions such as hyperuricemia, gout, and cardiovascular diseases. Consequently, the inhibition of xanthine oxidase presents a key therapeutic strategy for mitigating these disorders. This technical guide provides an in-depth overview of "Xanthine oxidase-IN-5," a novel and potent inhibitor of this enzyme. We will delve into its mechanism of action, present available quantitative data, detail experimental protocols for its evaluation, and visualize the pertinent biological pathways and experimental workflows.

Introduction to Xanthine Oxidase and Oxidative Stress

Xanthine oxidoreductase (XOR) exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] While both forms catalyze the final two steps of purine catabolism, they utilize different electron acceptors.[1] XDH preferentially uses NAD+, whereas XO utilizes molecular oxygen, leading to the generation of ROS.[1] Under pathological conditions, the conversion of XDH to XO is often favored, leading to increased oxidative stress.[2] This overproduction of ROS can overwhelm the cellular antioxidant defense systems, resulting in damage to lipids, proteins, and DNA, and contributing to cellular dysfunction and disease progression.[3]

This compound: A Novel Triazole-Based Inhibitor

This compound, also identified as compound 9m in its discovery publication, is a novel, orally active inhibitor of xanthine oxidase.[4][5] It belongs to a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives designed for potent XO inhibition.[4]

Chemical Properties

-

Chemical Name: 4-((5-fluoro-2-formylphenoxy)methyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole

-

Molecular Formula: C18H16FN3O3[5]

-

Molecular Weight: 341.34 g/mol [5]

-

CAS Number: 2276711-87-4[5]

Mechanism of Action and Signaling Pathways

This compound acts as a potent inhibitor of xanthine oxidase, thereby blocking the catalytic conversion of hypoxanthine and xanthine to uric acid.[4][5] This inhibition directly reduces the production of uric acid and, crucially, mitigates the generation of associated reactive oxygen species. Molecular docking studies suggest that this compound binds to the molybdenum cofactor within the active site of the enzyme, preventing the substrate from accessing the catalytic machinery.[6]

Purine Catabolism and ROS Generation Pathway

The following diagram illustrates the central role of xanthine oxidase in the purine degradation pathway and the subsequent production of reactive oxygen species.

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been quantified in preclinical studies. The available data is summarized below.

| Parameter | Value | Species | Reference |

| IC50 (XO Inhibition) | 0.70 µM | Bovine Milk | [4][5] |

| Ligand Efficiency (LE) | 0.33 | - | [4][5] |

| Lipophilic Ligand Efficiency (LLE) | 3.41 | - | [4][5] |

| In Vivo Efficacy | Potent hypouricemic effects at 20 mg/kg (oral) | Rat | [5] |

Table 1: Quantitative data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of xanthine oxidase by 50% (IC50).

Principle: The activity of xanthine oxidase is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compound (this compound)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compound and allopurinol at various concentrations.

-

In a 96-well plate, add the phosphate buffer, the enzyme solution, and the test compound or control.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine solution to each well.

-

Immediately measure the change in absorbance at 295 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hyperuricemia Model

This protocol is designed to evaluate the uric acid-lowering effects of a test compound in a living organism.

Animal Model:

-

Male Sprague-Dawley rats.

-

Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor.

Procedure:

-

Acclimatize the animals to the laboratory conditions.

-

Divide the animals into groups: normal control, hyperuricemic model control, positive control (e.g., allopurinol), and test compound groups (various doses of this compound).

-

Administer the test compound or vehicle orally to the respective groups.

-

After a specified time (e.g., 1 hour), induce hyperuricemia by intraperitoneal injection of potassium oxonate to all groups except the normal control.

-

Collect blood samples from the tail vein at various time points post-induction (e.g., 0.5, 1, 2, 4, 8 hours).

-

Separate the serum and measure the uric acid levels using a commercial assay kit.

-

Analyze the data to determine the effect of the test compound on serum uric acid levels compared to the model control group.

Experimental Workflow for XO Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel xanthine oxidase inhibitor like this compound.

Conclusion

This compound has emerged as a promising, potent, and orally active inhibitor of xanthine oxidase. Its ability to effectively reduce uric acid levels in preclinical models highlights its therapeutic potential for the management of hyperuricemia and associated conditions characterized by oxidative stress. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this and similar compounds. Future studies should aim to further elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its long-term safety and efficacy in more advanced disease models.

References

- 1. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy this compound [smolecule.com]

An In-depth Technical Guide to Xanthine Oxidase-IN-5: A Novel Inhibitor for Hyperuricemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase-IN-5, also identified as compound 9m, is a novel and potent inhibitor of xanthine oxidase (XO). As a key enzyme in purine metabolism, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout and other metabolic disorders. This compound has emerged from recent drug discovery efforts as a promising candidate for further investigation due to its significant inhibitory activity and favorable drug-like properties. This technical guide provides a comprehensive overview of the available data on this compound, including its intellectual property status, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

Intellectual Property and Development

This compound was first described in a 2022 publication in Bioorganic & Medicinal Chemistry Letters by a team of researchers led by T.J. Zhang.[1] While this publication provides the initial scientific disclosure, a specific patent application exclusively covering this compound (compound 9m) has not been identified in publicly available patent databases as of late 2025. The compound is part of a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives investigated for their xanthine oxidase inhibitory activity. Researchers and developers should conduct thorough patent searches to ascertain the freedom to operate before commencing any commercial development.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound, facilitating comparison with other known inhibitors.

| Parameter | Value | Reference |

| IC50 (XO) | 0.70 μM | [1] |

| Ligand Efficiency (LE) | 0.33 | [1] |

| Lipophilic Ligand Efficiency (LLE) | 3.41 | [1] |

| In Vivo Efficacy (Oral Dose) | 20 mg/kg | [1] |

Table 1: In Vitro and In Vivo Efficacy of this compound

Experimental Protocols

This section details the methodologies for the key experiments cited in the primary literature, enabling replication and further investigation.

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound against xanthine oxidase was determined by monitoring the enzyme-catalyzed oxidation of xanthine to uric acid.

-

Reagents:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

-

Procedure:

-

The reaction mixture, containing phosphate buffer, xanthine, and varying concentrations of the test compound or positive control, is pre-incubated.

-

The reaction is initiated by the addition of xanthine oxidase.

-

The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm using a UV-Vis spectrophotometer.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

In Vivo Hypouricemic Activity in a Rat Model

The ability of this compound to lower serum uric acid levels was assessed in a potassium oxonate-induced hyperuricemic rat model.[1]

-

Animal Model:

-

Male Sprague-Dawley rats are used.

-

Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor.

-

-

Experimental Groups:

-

Normal control group

-

Hyperuricemic model group (vehicle control)

-

Positive control group (e.g., allopurinol)

-

This compound treatment group (20 mg/kg, oral administration)[1]

-

-

Procedure:

-

One hour after the induction of hyperuricemia with potassium oxonate, the treatment groups receive the respective compounds orally.

-

Blood samples are collected at specified time points after drug administration.

-

Serum is separated, and the concentration of uric acid is determined using a commercial assay kit.

-

The percentage reduction in serum uric acid levels is calculated by comparing the treated groups to the hyperuricemic model group.

-

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the activity of xanthine oxidase. This inhibition reduces the production of uric acid, the final product of purine catabolism. The molecular interactions of this compound with the active site of the enzyme were explored through molecular docking and molecular dynamics studies, as mentioned in the primary literature.[1]

The above diagram illustrates the central role of xanthine oxidase in the conversion of hypoxanthine and xanthine to uric acid. This compound directly inhibits this enzyme, thereby blocking the production of uric acid.

Experimental Workflow

The following diagram outlines the typical workflow for the evaluation of a novel xanthine oxidase inhibitor like this compound.

This workflow provides a logical progression from the initial synthesis and in vitro screening of the compound to its subsequent evaluation in a relevant in vivo model of hyperuricemia.

References

Xanthine Oxidase-IN-5: A Technical Guide to its Role in Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide, implicating XO in the pathophysiology of numerous diseases characterized by oxidative stress. Xanthine oxidase-IN-5 is a potent and orally active inhibitor of xanthine oxidase. This technical guide provides a comprehensive overview of this compound, its mechanism of action in modulating ROS generation, and detailed experimental protocols for its evaluation.

Introduction to Xanthine Oxidase and ROS Generation

Xanthine oxidase is a molybdoflavoprotein that plays a pivotal role in the catabolism of purines.[1] In its enzymatic cycle, it catalyzes the hydroxylation of hypoxanthine to xanthine and subsequently to uric acid.[1] During this process, molecular oxygen acts as an electron acceptor, leading to the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), both of which are highly reactive oxygen species.

The overproduction of ROS by xanthine oxidase can overwhelm the cellular antioxidant defense systems, leading to oxidative stress. This condition is associated with a variety of pathologies, including gout, ischemia-reperfusion injury, inflammation, and cardiovascular diseases.[1][2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for mitigating ROS-induced cellular damage.

This compound: A Potent Inhibitor

This compound is an effective and orally active inhibitor of xanthine oxidase.[1][3][4][5][6] Its primary mechanism of action involves the direct inhibition of the enzyme, thereby reducing the production of both uric acid and reactive oxygen species.

Physicochemical and Pharmacokinetic Properties

While detailed public data on the physicochemical properties of this compound is limited, its description as an "orally active" compound suggests favorable pharmacokinetic properties, such as good absorption and metabolic stability.

Potency and Efficacy

The inhibitory potency of this compound against xanthine oxidase has been determined, providing a quantitative measure of its efficacy.

| Parameter | Value | Reference |

| IC50 | 0.70 μM | [1][3][4][5][6] |

| Ligand Efficiency (LE) | 0.33 | [1][3][4][5] |

| Lipophilic Ligand Efficiency (LLE) | 3.41 | [1][3][4][5] |

Table 1: In vitro potency and ligand efficiency of this compound.

Signaling Pathway of Xanthine Oxidase-Mediated ROS Generation

The inhibition of xanthine oxidase by this compound directly interrupts a key pathway of ROS production. The following diagram illustrates this signaling cascade.

Caption: Inhibition of Xanthine Oxidase by this compound blocks the generation of reactive oxygen species.

Experimental Protocols

This section provides detailed methodologies for assessing the inhibitory activity of this compound and its effect on ROS generation.